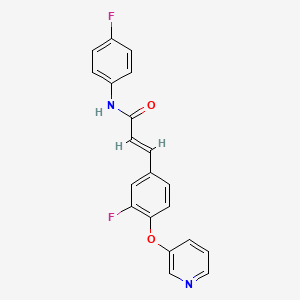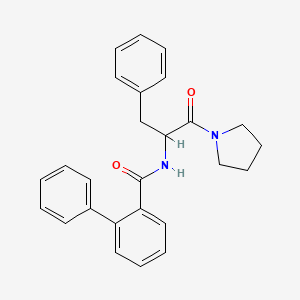
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide, also known as Compound A, is a synthetic small molecule that has been widely studied for its potential application in treating various diseases. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for drug development.
Mécanisme D'action
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A exerts its pharmacological effects by binding to a specific protein target in cells. This protein target is involved in several cellular processes that are critical for the growth and survival of cancer cells and the immune system. By inhibiting this protein target, this compound A can disrupt these processes and induce cell death in cancer cells or reduce inflammation in tissues.
Biochemical and physiological effects:
This compound A has been shown to have several biochemical and physiological effects in cells and tissues. In cancer cells, this compound A can induce cell death by activating a specific signaling pathway that leads to apoptosis. In immune cells, this compound A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound A has been shown to have minimal toxicity in normal cells, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A in lab experiments is its specificity for the protein target it binds to. This specificity allows researchers to study the effects of inhibiting this target in cells and tissues. However, one limitation of using this compound A in lab experiments is its relatively low potency compared to other small molecules. This low potency can make it difficult to achieve the desired pharmacological effects at low concentrations.
Orientations Futures
There are several potential future directions for research on (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A. One direction is to optimize the synthesis of this compound A to improve its potency and pharmacokinetic properties. Another direction is to investigate the potential of this compound A in combination with other drugs for treating cancer and other diseases. Furthermore, future research could focus on identifying other protein targets for this compound A and studying its effects on these targets. Overall, this compound A represents a promising candidate for drug development, and further research is needed to fully explore its potential.
Méthodes De Synthèse
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A can be synthesized through a multi-step process that involves the reaction of several starting materials. The synthesis of this compound A has been described in several scientific publications, and it involves the use of various chemical reagents and solvents.
Applications De Recherche Scientifique
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A has been extensively studied for its potential application in treating cancer, inflammation, and other diseases. In vitro studies have shown that this compound A can inhibit the growth of cancer cells and reduce inflammation in various tissues. Furthermore, in vivo studies have demonstrated that this compound A can reduce tumor growth and improve survival rates in animal models.
Propriétés
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O2/c21-15-5-7-16(8-6-15)24-20(25)10-4-14-3-9-19(18(22)12-14)26-17-2-1-11-23-13-17/h1-13H,(H,24,25)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZMASVXYGWALS-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-[4-[methyl(methylsulfonyl)amino]piperidine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B7551943.png)
![4-[5-[(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7551948.png)
![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-(1-cyclopropylethyl)acetamide](/img/structure/B7551955.png)
![N-[[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7551966.png)

![N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B7551975.png)
![[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551976.png)
![(3-Fluoro-4-methylphenyl)-[4-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carbonyl]piperazin-1-yl]methanone](/img/structure/B7551978.png)
![[2-(4-Bromophenyl)morpholin-4-yl]-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B7551997.png)
![6-(2-methylphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7552005.png)
![N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B7552008.png)
![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-methoxy-N-methylacetamide](/img/structure/B7552020.png)
![1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552039.png)
![N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7552047.png)
